molecular formula C15H6Cl2FN3OS B252730 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No. B252730
M. Wt: 366.2 g/mol
InChI Key: DAUSYVFMCKNIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide, also known as DCB-F, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide in its antitumor activity is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In materials science, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Biochemical and Physiological Effects:
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been shown to have low toxicity in vitro and in vivo. In addition, it has been reported to have good solubility and stability in various solvents. However, further studies are needed to fully understand the biochemical and physiological effects of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations of using 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide include the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the study of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide and its potential as a therapeutic agent. In materials science, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be used as a building block for the synthesis of materials with unique properties for various applications. In environmental science, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide can be further studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Conclusion:
In conclusion, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a chemical compound with potential applications in various fields. Its synthesis method has been reported to yield a high purity product with a good yield. 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been studied for its potential applications in medicinal chemistry, materials science, and environmental science. Its mechanism of action in its antitumor activity is not fully understood, but it has been reported to induce apoptosis and cell cycle arrest. 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has low toxicity and good solubility and stability in various solvents. The advantages of using 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide in lab experiments include its potential applications in various fields, while its limitations include the need for specialized equipment and expertise for its synthesis and handling. There are several future directions for the study of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide, including further studies on its mechanism of action, its potential as a therapeutic agent, and its use in the synthesis of materials with unique properties.

Synthesis Methods

The synthesis of 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-cyanobenzoyl chloride and 2-fluorobenzoyl chloride. The resulting product is purified through column chromatography. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been shown to have antitumor activity against various cancer cell lines. In materials science, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been used as a building block for the synthesis of novel organic materials. In environmental science, 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

Product Name

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Molecular Formula

C15H6Cl2FN3OS

Molecular Weight

366.2 g/mol

IUPAC Name

4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C15H6Cl2FN3OS/c16-9-3-4-11-13(12(9)17)20-15(23-11)21-14(22)8-2-1-7(6-19)5-10(8)18/h1-5H,(H,20,21,22)

InChI Key

DAUSYVFMCKNIMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl

Origin of Product

United States

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